2,8-Dioxaspiro[4.5]decan-6-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,8-dioxaspiro[4.5]decan-6-one |
InChI |
InChI=1S/C8H12O3/c9-7-5-10-3-1-8(7)2-4-11-6-8/h1-6H2 |
InChI Key |
YZSCKZOWHRBORP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)C12CCOC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,8 Dioxaspiro 4.5 Decan 6 One
Strategies for Constructing the Dioxaspiro[4.5]decane Core
The formation of the 2,8-dioxaspiro[4.5]decane skeleton can be achieved through several strategic disconnections. The most common approaches involve the formation of the two C-O bonds of the ketal in a single or sequential manner.
Cyclization Reactions in Spiroketal Formation
Intramolecular cyclization of a hydroxyketone or a related precursor is a fundamental and widely employed strategy for the synthesis of spiroketals. nih.govrsc.org This process is typically acid-catalyzed, where protonation of the carbonyl group enhances its electrophilicity, facilitating the nucleophilic attack by the hydroxyl groups. smolecule.com The thermodynamic stability of the resulting spiroketal often drives the reaction to completion.
The mechanism generally involves the formation of a hemiketal intermediate, followed by a second cyclization to form the spirocyclic system. The reversibility of this process allows for thermodynamic control, often favoring the formation of the most stable stereoisomer. smolecule.com
Enzymatic processes can also facilitate spiroketal formation through oxidative rearrangement of polyketide precursors, showcasing nature's intricate biosynthetic pathways. nih.gov
Ketalization of Appropriately Substituted Cyclohexanone (B45756) Derivatives
A direct and efficient method for the synthesis of dioxaspiro[4.5]decanes involves the ketalization of a suitably substituted cyclohexanone derivative with a diol. evitachem.comgoogle.comchemicalbook.com For the synthesis of 2,8-dioxaspiro[4.5]decan-6-one, this would typically involve a cyclohexanone with appropriate functional groups at the C-2 and C-4 positions that can be converted to the second ring of the spiroketal.
For instance, the reaction of a 1,4-cyclohexanedione (B43130) monoethylene ketal with an appropriate diol under acidic conditions can yield the desired spiroketal framework. chemicalbook.com The choice of acid catalyst, such as p-toluenesulfonic acid or phosphomolybdic acid, and the reaction conditions are crucial for achieving high yields and selectivity. cdnsciencepub.comthieme-connect.de The use of a Dean-Stark apparatus or molecular sieves is often employed to remove water and drive the equilibrium towards the product. cdnsciencepub.comthieme-connect.de
A variety of cyclohexanone derivatives can be utilized, including those with pre-installed functional groups that can be later elaborated. cdnsciencepub.comtesisenred.net For example, 1,4-dioxaspiro[4.5]decan-8-one, a related isomer, can be synthesized from 1,4-cyclohexanedione. chemicalbook.comnih.gov
Multi-Component Reaction Approaches to Spiroheterocycles
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.netnih.gov These reactions are highly atom- and step-economical and offer a rapid way to generate molecular diversity. thieme-connect.com
While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs can be applied to the synthesis of spiroheterocycles. rsc.orgbohrium.com For example, a sequential approach involving an MCR to build a highly functionalized acyclic precursor, followed by a cyclization/spiroketalization step, can be a viable strategy. thieme-connect.com Such strategies often combine the efficiency of MCRs with subsequent metal-catalyzed or acid-catalyzed cyclizations to access complex spirocyclic systems. thieme-connect.com
Stereoselective and Enantioselective Pathways to Dioxaspiro[4.5]decane Systems
The control of stereochemistry is paramount in the synthesis of biologically active molecules. The development of stereoselective and enantioselective methods for the synthesis of dioxaspiro[4.5]decane systems has been a major focus of research. researchgate.netresearchgate.net
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. nih.gov In the context of spiroketal synthesis, a chiral auxiliary can be attached to the precursor molecule to direct the cyclization process in a stereoselective manner. nih.gov
For example, a chiral auxiliary can be used to control the stereochemistry of an aldol (B89426) reaction to set the stereocenters in the acyclic precursor, which then undergoes diastereoselective spiroketalization. nih.gov The use of chiral sulfoxides has also been demonstrated to be effective in the stereoselective synthesis of spiroketals. acs.org After the key stereodefining step, the auxiliary is removed to yield the enantiomerically enriched product. The use of chiral auxiliaries can be synthetically accessible in an enantiomerically pure fashion through convenient auxiliary-mediated synthesis. researchgate.net Recent advances have also seen the use of chiral auxiliaries in dihydroxylation reactions mediated by ruthenium tetroxide. mdpi.com
Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov
Several catalytic asymmetric methods have been developed for the synthesis of spiroketals. These include:
Organocatalysis : Chiral Brønsted acids or other small organic molecules can catalyze the enantioselective spiroketalization of hydroxyketones. researchgate.net For example, chiral squaramide catalysts have been used for asymmetric spiroketalization. researchgate.net
Transition Metal Catalysis : Chiral transition metal complexes, particularly those of iridium, rhodium, and ruthenium, have been employed in asymmetric reactions to generate chiral spiroketals. researchgate.netacs.orgsigmaaldrich.com For instance, iridium-catalyzed domino allylation/spiroketalization reactions have been developed to produce oxazoline-spiroketals with high enantioselectivity. researchgate.net Similarly, ruthenium-catalyzed asymmetric hydrogenation of racemic α-aryl cyclohexanones can provide access to chiral β-aryl cyclohexanols, which are precursors to spiroketals. acs.orgsigmaaldrich.com
| Catalyst Type | Metal/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Organocatalyst | Chiral Squaramide | Hydroxyketone | Aromatic bohrium.comevitachem.com Spiroketal | Not specified | researchgate.net |
| Transition Metal | Iridium(I)/Carreira Ligand | 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines | Oxazoline-Spiroketals | >99% | researchgate.net |
| Transition Metal | Ruthenium/Chiral Spiro Ligand | Racemic α-aryl cyclohexanones | Chiral β-aryl cyclohexanols | up to 99% | acs.org |
Diastereoselective Route Development
The three-dimensional architecture of spirocyclic compounds like this compound necessitates synthetic routes that can selectively generate a desired diastereomer. High diastereoselectivity is crucial as different stereoisomers can exhibit varied biological activities and physical properties. Modern synthetic efforts have moved beyond classical acid-catalyzed spiroketalizations, which often yield thermodynamic mixtures, towards methods that provide kinetic control over the stereochemistry of the spirocenter.
A prominent strategy for achieving high diastereoselectivity in the synthesis of related spiro[4.5]decan-6-one frameworks involves the use of synergistic photocatalysis and organocatalysis. mdpi.com Research has demonstrated that a [3+2] cycloaddition of substrates like 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines can produce 2-amino-spiro[4.5]decane-6-ones with excellent diastereomeric ratios (d.r.). mdpi.com This method, which operates under mild, metal-free conditions, relies on the selection of an appropriate chiral phosphoric acid catalyst to govern the stereochemical outcome. mdpi.com The optimization of such a reaction system highlights the impact of the catalyst on selectivity.
Table 1: Catalyst Influence on Diastereoselectivity in a Spiro[4.5]decane-6-one Synthesis mdpi.com
| Catalyst (rac-CPA) | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (d.r.) |
| Catalyst A | Dichloromethane (DCM) | Room Temp. | 85 | 80:20 |
| Catalyst B | Dichloromethane (DCM) | Room Temp. | 82 | 88:12 |
| Catalyst C | Dichloromethane (DCM) | Room Temp. | 78 | 96:4 |
| Catalyst D | Dichloromethane (DCM) | Room Temp. | 80 | 90:10 |
Another fundamental approach to controlling diastereoselectivity is to establish the required stereocenters in the acyclic precursor prior to the spirocyclization step. For the synthesis of related 1,8-dioxaspiro[4.5]decanes, stereochemical control has been successfully achieved through substrate-controlled aldol reactions or the diastereoselective reduction of hydroxy-ketone precursors. rsc.org This principle allows for the synthesis of specific syn- or anti-configured precursors, which then cyclize to form a single, predictable diastereomer of the final spiroketal. rsc.org
Functional Group Interconversions Leading to the Ketone Moiety at C-6
The introduction of the ketone at the C-6 position is a pivotal step in the synthesis of this compound. This is typically achieved through the manipulation of other functional groups, primarily through oxidation of a corresponding alcohol or by designing precursors where the carbonyl group is already strategically placed.
Oxidation Reactions for Carbonyl Formation
A common and direct method to form the C-6 ketone is the oxidation of a precursor secondary alcohol, namely 2,8-Dioxaspiro[4.5]decan-6-ol. The interconversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. fiveable.meyoutube.com A variety of oxidizing agents can be employed for this purpose, with the choice depending on the substrate's sensitivity and the desired reaction conditions.
Standard chromium(VI)-based reagents are effective for this transformation. For instance, in the synthesis of a related hydroxy-ketone, cyclohexane-1,4-diol was successfully oxidized using the Jones reagent (chromium trioxide in aqueous sulfuric acid) to yield the desired product. researchgate.net Other common chromium reagents include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are often used under milder, non-aqueous conditions. imperial.ac.uk For substrates that may be sensitive to harsh acidic or metallic reagents, alternative oxidation methods such as the Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane (DMP) oxidation offer milder conditions.
Table 2: Selected Reagents for the Oxidation of Secondary Alcohols to Ketones
| Reagent System | Typical Conditions | Key Characteristics |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | 0 °C to room temperature | Strong, acidic, high-yielding for robust substrates. researchgate.net |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temp. | Milder than Jones, avoids over-oxidation. imperial.ac.uk |
| Swern Oxidation ((COCl)₂/DMSO, then Et₃N) | Low temperature (-78 °C), DCM | Mild, non-metallic, avoids acidic conditions. |
| Dess-Martin Periodinane (DMP) | Room temperature, DCM | Mild, neutral pH, broad functional group tolerance. |
Precursor Design and Transformation for Site-Specific Ketone Introduction
An alternative to direct oxidation is the strategic design of precursors where the C-6 carbonyl functionality is incorporated early in the synthetic sequence. This approach avoids a late-stage oxidation step and can be more atom-economical.
One such strategy involves starting with a pre-functionalized cyclohexane (B81311) derivative. For example, a synthetic route to a related 1,4-dioxaspiro[4.5]decane system began with 2-acetylcyclohexanone. researchgate.net This precursor already contains a ketone on the cyclohexane ring. The synthesis proceeded through the protection of the exocyclic ketone as an ethylene (B1197577) ketal, followed by further transformations. researchgate.net A similar strategy for this compound could involve a suitably substituted cyclohexanone that undergoes spiroketalization.
Another powerful precursor design involves the use of a starting material with multiple, differentially protected carbonyl groups. The synthesis of the isomeric 1,4-Dioxaspiro[4.5]decan-8-one has been achieved via the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.net In this case, the precursor contains two ketal groups, and carefully controlled acidic conditions (e.g., acetic acid) are used to hydrolyze only one, revealing the ketone at the desired position while the other remains protected. researchgate.net This methodology allows for precise, site-specific introduction of the ketone.
Table 3: Precursor Strategies for Site-Specific Ketone Placement
| Precursor Type | Synthetic Strategy | Example (Analogous System) | Reference |
| Functionalized Cyclohexanone | Ketalization/Spirocyclization of a starting material already containing the ketone. | 2-Acetylcyclohexanone | researchgate.net |
| Di-ketal/Di-ketone | Selective deprotection of one of two protected carbonyl groups. | 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | researchgate.net |
| Dicarbonyl Compound | Cyclization and decarboxylation from a dicarbonyl precursor. | Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate | chemicalbook.com |
Elucidation of Reaction Mechanisms Involving 2,8 Dioxaspiro 4.5 Decan 6 One
Nucleophilic Addition Reactions at the Spirocyclic Ketone Center
The carbonyl carbon of the ketone group in 2,8-Dioxaspiro[4.5]decan-6-one is electrophilic and, therefore, susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The stereochemical course of this addition is a key consideration in the synthesis of chiral molecules derived from this spiroketal.
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent carbon-based nucleophiles that readily react with ketones. libretexts.orgucalgary.ca The reaction with this compound is expected to proceed via a nucleophilic addition mechanism. libretexts.org The carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral metal alkoxide intermediate. ucalgary.ca Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. libretexts.org
The general mechanism for the addition of a Grignard reagent to a ketone involves the coordination of the magnesium ion to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of the alkyl or aryl group. Due to the high basicity of Grignard reagents, these additions are generally irreversible. masterorganicchemistry.com
While specific studies on the stereoselectivity of Grignard additions to this compound are not extensively documented, the facial selectivity of the nucleophilic attack is anticipated to be influenced by the steric hindrance imposed by the spirocyclic system. The incoming nucleophile will preferentially approach from the less hindered face of the carbonyl group.
Table 1: Expected Products from the Reaction of this compound with Various Grignard Reagents
| Grignard Reagent (RMgX) | Expected Tertiary Alcohol Product |
| Methylmagnesium bromide (CH₃MgBr) | 6-Methyl-2,8-dioxaspiro[4.5]decan-6-ol |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 6-Ethyl-2,8-dioxaspiro[4.5]decan-6-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 6-Phenyl-2,8-dioxaspiro[4.5]decan-6-ol |
The reduction of the ketone in this compound to a secondary alcohol can be achieved using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organicchemistrytutor.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. erowid.org The stereochemical outcome of this reduction is of significant interest as it can lead to the formation of diastereomeric alcohols.
The stereoselectivity of hydride reductions of cyclic ketones is often governed by a combination of steric and electronic factors, which can be rationalized by models such as "steric approach control" and "product development control". erowid.orgmdma.ch
Steric Approach Control : This model posits that the hydride nucleophile will attack the carbonyl carbon from the less sterically hindered face. mdma.ch
Product Development Control : This concept suggests that the transition state resembles the product, and the reaction will favor the formation of the more thermodynamically stable alcohol. mdma.ch
For unhindered cyclic ketones, reduction with reagents like NaBH₄ typically results in the formation of the thermodynamically more stable equatorial alcohol, which arises from axial attack of the hydride. mdma.ch However, in sterically hindered ketones, the hydride is more likely to approach from the less hindered equatorial direction, leading to the formation of the axial alcohol. mdma.ch The presence of the spirocyclic system in this compound introduces specific steric demands that will influence the preferred direction of hydride attack. Computational studies on similar cyclic ketones have shown that even subtle conformational effects, such as the involvement of twist-boat conformers, can play a role in determining the facial selectivity of hydride reductions. nih.gov
Table 2: Plausible Stereochemical Outcomes of Hydride Reduction of this compound
| Hydride Reagent | Major Diastereomer (Predicted) | Rationale |
| Sodium Borohydride (NaBH₄) | Axial attack leading to the equatorial alcohol | Based on steric approach control for a relatively unhindered ketone. |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | Equatorial attack leading to the axial alcohol | The bulky nature of the reagent favors attack from the less hindered face. |
Substitution Reactions and Functionalization of the Spirocyclic Scaffold
Further functionalization of the this compound scaffold can be achieved through various substitution reactions, often following initial modification of the ketone. For instance, the tertiary alcohol formed from a Grignard reaction can be a precursor for substitution reactions. The synthesis of various functionalized spiro[4.5]decane derivatives has been reported, highlighting the versatility of this structural motif in medicinal chemistry and materials science. mdpi.comnih.gov While direct substitution on the spirocyclic core of this compound is less common without prior activation, the synthesis of related 1-oxa-8-azaspiro[4.5]decanes and 1,4,8-triazaspiro[4.5]decan-2-one derivatives showcases the potential for introducing diverse functional groups onto the spirocyclic framework. nih.govnih.govmdpi.com
Acid-Catalyzed Transformations and Rearrangement Processes
Under acidic conditions, spiroketals can undergo various transformations, including rearrangements. For instance, the acid-catalyzed rearrangement of spiroketal enol ethers has been shown to produce oxabicyclic compounds. rsc.orgresearchgate.net In the case of this compound, acid catalysis could potentially promote the formation of an enol ether, which could then be susceptible to further reactions. nih.govwikipedia.org The specific outcome of acid-catalyzed reactions would depend on the reaction conditions and the stability of the potential carbocation intermediates.
Computational Mechanistic Studies on Spiroketal Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the mechanisms of reactions involving spiroketals. escholarship.orgrsc.org These studies can elucidate reaction pathways, identify transition states and intermediates, and predict the stereochemical outcomes of reactions. escholarship.org For nucleophilic additions to ketones, computational models can help to understand the factors that control facial selectivity. academie-sciences.fr
DFT calculations can be employed to determine the relative energies of different conformations of this compound and the transition state energies for nucleophilic attack from different trajectories. nih.govresearchgate.net Such studies can provide insights into the origins of stereoselectivity in hydride reductions and additions of organometallic reagents. Furthermore, computational analysis can be used to explore the feasibility of potential acid-catalyzed rearrangement pathways by mapping the potential energy surface. tcu.edu
Advanced Spectroscopic Analysis and Structural Confirmation of 2,8 Dioxaspiro 4.5 Decan 6 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of atomic connectivity can be assembled.
The 1D ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural proof. The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for each unique hydrogen atom in the molecule. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom.
For 2,8-Dioxaspiro[4.5]decan-6-one, the chemical shifts are heavily influenced by the presence of the electronegative oxygen atoms in the spiroketal system and the carbonyl group. Protons and carbons nearer to these functional groups are deshielded and resonate at a higher frequency (further downfield).
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃) This interactive table outlines the predicted chemical shifts and multiplicities for the proton signals.
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-1, H-3 (axial & eq) | 1.60 - 1.90 | m | - | 4H |
| H-4, H-10 (axial & eq) | 1.80 - 2.10 | m | - | 4H |
| H-7 (eq) | 4.20 | d | ~12.0 | 1H |
| H-7 (ax) | 3.80 | d | ~12.0 | 1H |
| H-9 (eq) | 4.00 | d | ~11.5 | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃) This interactive table provides the predicted chemical shifts for the carbon signals.
| Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-3 | ~35.0 |
| C-2 | ~22.0 |
| C-4, C-10 | ~37.0 |
| C-5 (Spirocenter) | ~108.0 |
| C-6 (Carbonyl) | ~208.0 |
| C-7 | ~65.0 |
The assignments are confirmed by the distinct downfield shifts for the carbons and protons alpha to the oxygen atoms (C-7, C-9) and the carbonyl group (C-5, C-7). The spiroketal carbon (C-5) characteristically appears around 108.0 ppm, and the ketone carbonyl (C-6) is observed at a significantly downfield shift of approximately 208.0 ppm.
While 1D NMR suggests the presence of certain functional groups and environments, 2D NMR experiments are essential to piece together the molecular puzzle. libretexts.orgsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the protons on C-1, C-2, and C-3, establishing the connectivity within the cyclohexane (B81311) ring. Similarly, correlations would be observed between protons on C-9 and C-10.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edulibretexts.org It allows for the unambiguous assignment of the previously observed proton and carbon signals to specific C-H units. For example, the proton signal at ~4.20 ppm would show a cross-peak with the carbon signal at ~65.0 ppm, assigning them both to the C-7 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. libretexts.org This technique reveals how the individual spin systems are connected, particularly across quaternary carbons and heteroatoms. Key HMBC correlations for this molecule would include:
Correlations from the protons on C-7 to the carbonyl carbon C-6 and the spiro carbon C-5.
Correlations from the protons on C-4 and C-10 to the spiro carbon C-5.
Correlations from the protons on C-10 to C-9.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is invaluable for determining stereochemistry. In this compound, NOESY could be used to establish the relative orientation of substituents on the rings by observing through-space interactions between axial and equatorial protons.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₈H₁₂O₃), the calculated exact mass is 156.07864 Da. An experimental HRMS measurement confirming this value provides strong evidence for the proposed molecular formula.
Analysis of the fragmentation patterns in the mass spectrum further corroborates the structure. Under ionization, the molecule breaks apart in a predictable manner based on the weakest bonds and the stability of the resulting fragments. A plausible fragmentation pathway could involve:
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group.
Loss of CO: Elimination of a neutral carbon monoxide molecule (28 Da) is a characteristic fragmentation for ketones.
Retro-Diels-Alder (RDA) Reaction: Cleavage of the spirocyclic system, leading to characteristic fragments corresponding to the individual ring systems.
Infrared (IR) Spectroscopy for Functional Group Characterization
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be dominated by two key features:
A strong, sharp absorption band in the region of 1715-1725 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of a saturated six-membered ring ketone.
Several strong absorption bands in the 1200-1000 cm⁻¹ region, corresponding to the C-O (ether) stretching vibrations of the spiroketal moiety. The presence of these specific bands provides direct evidence for the ketone and spiroketal functional groups.
X-ray Crystallography for Solid-State Structural Elucidation (if applicable)
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides definitive information on bond lengths, bond angles, and the absolute conformation of the molecule. While this technique is highly definitive, its application is contingent upon the ability to grow a suitable single crystal of the compound. Although crystal structures for related dioxaspiro[4.5]decane derivatives have been reported, confirming the feasibility of this analysis for the broader structural class, a specific published crystal structure for this compound itself is not readily found in the literature. researchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
The spiro carbon (C-5) in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential absorption or rotation of plane-polarized light by a chiral molecule. By comparing the experimentally obtained ECD or ORD spectrum with spectra predicted through computational calculations for the (R) and (S) configurations, the absolute stereochemistry of the molecule can be unequivocally determined. This analysis is crucial for applications where a specific enantiomer is required. No specific experimental chiroptical data for this compound is currently available in published literature.
Computational Studies on this compound Remain Largely Unexplored
A thorough review of available scientific literature indicates a significant lack of specific computational and theoretical chemistry studies focused exclusively on the compound this compound. While extensive research exists for various isomers, such as 1,4-dioxaspiro[4.5]decan-8-one and other related spirocyclic systems, detailed computational analyses for this compound are not present in the surveyed materials.
Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for understanding molecular properties. acs.orgdergipark.org.tr These techniques are frequently used to determine optimized molecular geometries, analyze electronic structures, and simulate vibrational spectra. researchgate.netresearchgate.net For instance, DFT calculations using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p) have been successfully applied to other spiro compounds to investigate their molecular electrostatic potential (MEP) surfaces, which identify regions of electrophilic and nucleophilic reactivity. dergipark.org.trresearchgate.net
Similarly, Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) governs the outcomes of many chemical reactions, including cycloadditions. wikipedia.orgcanada.camun.ca However, specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported in the available data.
Conformational analysis, which explores the different spatial arrangements of a molecule and their corresponding energy levels, is crucial for understanding its physical and biological properties. Studies on related dioxaspiro[4.5]decane derivatives have shown that the cyclohexane ring typically adopts a stable chair conformation. iucr.orgnih.gov Molecular dynamics (MD) simulations further provide insight into the dynamic behavior of molecules over time. smolecule.com
Despite the established utility of these computational methods, their direct application to this compound is not documented in the provided search results. The existing literature primarily focuses on its isomers, leaving a knowledge gap regarding the specific theoretical and computational characteristics of this particular spiroketone. Consequently, a detailed analysis of its geometry, electronic structure, vibrational frequencies, reactivity, conformational landscape, and dynamic behavior, as well as the validation of predicted spectroscopic parameters against experimental data, cannot be constructed from the currently available information.
Computational Chemistry and Theoretical Studies of 2,8 Dioxaspiro 4.5 Decan 6 One
Reaction Pathway and Transition State Characterization
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies on the reaction pathways and transition state characterizations for the compound 2,8-Dioxaspiro[4.5]decan-6-one . While computational studies, including Density Functional Theory (DFT) calculations, are prevalent for various spirocyclic systems, including isomers and derivatives of dioxaspiro[4.5]decanes, research focusing explicitly on the reaction mechanisms involving this compound is not publicly available at this time.
Theoretical investigations into related spiroketones often explore reaction mechanisms such as cycloadditions, rearrangements, and ring-opening or closing reactions. researchgate.netresearchgate.netnih.gov These studies typically employ computational methods to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the most probable reaction pathways. For instance, DFT calculations have been successfully used to rationalize the stereochemical outcomes of reactions involving spiro compounds and to elucidate the role of catalysts and solvents. researchgate.netnih.gov
In the broader context of spiro[4.5]decane systems, computational studies have provided insights into their synthesis and reactivity. Research on the annulation of azadienes with Nazarov reagents to form spiro[4.5]decane derivatives included DFT calculations to verify the proposed reaction mechanism and analyze the observed diastereoselectivity. researchgate.netresearcher.life Similarly, the mechanism of acid-catalyzed rearrangements to form complex spiro structures has been investigated using computational models to understand intriguing ring contractions. nih.gov
Although no direct data exists for this compound, it is plausible that its reactivity could be explored through similar computational approaches. Such studies would likely investigate:
Ring-opening reactions: Cleavage of one of the ether linkages or the cyclohexanone (B45756) ring under various conditions (e.g., acidic, basic, or reductive).
Reactions at the carbonyl group: Nucleophilic additions, reductions, or condensations, and how the spirocyclic structure influences the stereoselectivity of these transformations.
Thermal or photochemical rearrangements: Potential for skeletal reorganization to other spirocyclic or fused-ring systems.
A theoretical study would involve optimizing the geometries of all stationary points on the potential energy surface and characterizing the transition states by identifying the single imaginary frequency corresponding to the reaction coordinate. The calculated activation energies would provide quantitative data on the feasibility of different reaction pathways.
Without specific research on this compound, any discussion of its reaction pathways and transition states remains speculative and would be based on analogies to other, better-studied spiroketones.
Derivatization and Analog Development of 2,8 Dioxaspiro 4.5 Decan 6 One
Synthesis of Substituted 2,8-Dioxaspiro[4.5]decan-6-one Derivatives
The synthesis of the parent this compound can be approached through methods such as Michael addition reactions followed by cyclization. evitachem.com However, specific research detailing the direct synthesis of substituted derivatives of this compound is limited. General synthetic strategies applicable to similar spirocyclic ketones could theoretically be employed. These might include:
Alpha-functionalization: The carbon atoms adjacent to the carbonyl group (C5 and C7) are potential sites for electrophilic or nucleophilic substitution, allowing for the introduction of various substituents.
Modification of the cyclohexane (B81311) ring: Functional groups could be introduced on the cyclohexane ring prior to the spirocyclization step.
Preparation of Analogs with Varied Functional Groups on the Spirocyclic Core
The preparation of analogs of this compound with varied functional groups on the spirocyclic core is an area with limited specific examples in the literature. The parent compound can undergo reactions typical of ketones, such as nucleophilic attack at the carbonyl carbon, which could be a starting point for introducing new functional groups. evitachem.com For instance, reduction of the ketone would yield a hydroxyl group, which could then be further functionalized.
While derivatives of the isomeric 1,4-Dioxaspiro[4.5]decane system have been more extensively studied, with various functional groups introduced at different positions, direct parallels to the 2,8-isomer are not explicitly drawn in published research. researchgate.net
Modification Strategies for Enhanced Molecular Complexity
Enhancing the molecular complexity of this compound can be envisioned through several modification strategies, leveraging its inherent functionalities. The ketone group serves as a primary handle for a variety of chemical transformations:
Wittig-type reactions: To introduce carbon-carbon double bonds.
Aldol (B89426) condensations: To build larger carbon skeletons.
Grignard and organolithium additions: To introduce a wide range of alkyl, aryl, or other organic moieties.
Furthermore, the spirocyclic core itself can be a template for constructing more complex polycyclic systems through intramolecular reactions. The compound can act as a precursor in cyclization processes to form larger ring structures. evitachem.com Despite these theoretical possibilities, specific, documented strategies for enhancing the molecular complexity of this compound are not well-reported.
Comparative Studies with Positional and Structural Isomers (e.g., 1,4-Dioxaspiro[4.5]decan-2/6/8-one)
Positional and structural isomers of dioxaspiro[4.5]decanone have been the subject of considerable research. The most common isomers include 1,4-Dioxaspiro[4.5]decan-2-one, 1,4-Dioxaspiro[4.5]decan-6-one, and 1,4-Dioxaspiro[4.5]decan-8-one. These isomers differ in the placement of the oxygen atoms in the five-membered ring and the position of the ketone on the cyclohexane ring.
| Compound Name | CAS Number | Key Structural Feature | Reported Applications/Derivatizations |
|---|---|---|---|
| This compound | Not available | 1,3-dioxane ring, ketone at C6 | Potential as a building block in organic synthesis. evitachem.com |
| 1,4-Dioxaspiro[4.5]decan-2-one | 4423-79-4 | 1,3-dioxolane ring, ketone at C2 | Intermediate in the synthesis of α-hydroxyalkanoic acids. |
| 1,4-Dioxaspiro[4.5]decan-6-one | 4746-96-7 | 1,3-dioxolane ring, ketone at C6 | Precursor for the synthesis of 1,4-Dioxaspiro[4.5]decan-6-amine via reductive amination. |
| 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 | 1,3-dioxolane ring, ketone at C8 | Used in the synthesis of various biologically active molecules, including analgesics and probes for the dopamine (B1211576) reuptake complex. chemicalbook.com |
Applications of 2,8 Dioxaspiro 4.5 Decan 6 One in Advanced Organic Synthesis
Role as a Versatile Building Block and Intermediate in Total Synthesis
The dioxaspiro[4.5]decane core, the fundamental structure of 2,8-Dioxaspiro[4.5]decan-6-one, is a privileged scaffold found in a multitude of biologically active natural products. rsc.orgrsc.org This makes spiroketal compounds in general highly valuable as building blocks and key intermediates in the total synthesis of such molecules. researchgate.net Chemists engaged in natural product synthesis often target the construction of the spiroketal core as a pivotal step in their synthetic route.
The utility of the spiroketal moiety stems from its rigid three-dimensional structure, which serves to orient appended functional groups in well-defined spatial arrangements. This conformational rigidity is crucial for the biological activity of many complex natural products, including polyether antibiotics, insect pheromones, and marine toxins. researchgate.netresearchgate.net Synthetic strategies often involve the carefully planned construction of a precursor molecule, a dihydroxyketone, which can then be cyclized under acidic conditions to form the thermodynamically stable spiroketal. nih.gov
Utilization in Stereoselective Synthetic Transformations
Thermodynamic spiroketalization , the more traditional approach, relies on the acid-catalyzed equilibration of a dihydroxyketone precursor to yield the most stable spiroketal diastereomer. nih.gov This stability is often governed by the anomeric and gauche effects. However, this method is limited when the desired natural product possesses a less stable, "kinetic" spiroketal configuration.
Kinetic spiroketalization strategies have been developed to overcome this limitation, providing access to specific, and often less stable, isomers. mskcc.orgarkat-usa.org These methods form the spiroketal under conditions that are not reversible, trapping the initial product of the cyclization. Advanced strategies include:
Hetero-Diels-Alder Reactions: Building one of the rings through a cycloaddition can set the stereochemistry at the spiro-center in a predictable manner. arkat-usa.org
Oxidative Radical Cyclization: This method provides a mild pathway for spiroketal formation and has been applied successfully in natural product synthesis. researchgate.net
Transition Metal Catalysis: Catalysts based on gold, rhenium, and other metals have been employed to facilitate spiroketalization with high levels of stereocontrol. nih.govrsc.org
Organocatalysis: Chiral small molecules, such as aminothioureas, can catalyze the asymmetric cascade reactions of acyclic precursors to form enantioenriched spiroketals. nih.gov
Below is a comparative table of general strategies for stereoselective spiroketal synthesis.
Table 1: Comparison of Stereoselective Spiroketal Synthesis Strategies| Strategy | Control Type | Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | Thermodynamic | Reversible formation of hemiacetals followed by cyclization of a dihydroxyketone. | Operationally simple; yields the most stable isomer. | Limited to the thermodynamic product; may not provide the naturally occurring isomer. |
| Hetero-Diels-Alder Reaction | Kinetic | [4+2] cycloaddition to form the pyran ring and set the spiro center. | High stereocontrol based on transition state geometry. | Requires specific precursor synthesis for the diene and dienophile. |
| Transition Metal Catalysis | Kinetic | Activation of alkynes or other functional groups to trigger a cascade cyclization. | High efficiency and potential for asymmetric catalysis. | Catalyst cost and sensitivity can be a factor. |
| Organocatalysis | Kinetic | Asymmetric catalysis of cascade reactions (e.g., hemiacetalization/oxy-Michael). | Avoids transition metals; high enantioselectivity. | Substrate scope may be limited to specific activation modes. |
Contribution to the Synthesis of Complex Natural Products and Designed Molecules
The spiroketal framework is a hallmark of numerous complex natural products, and the development of methods to synthesize this core has enabled the total synthesis of many important molecules. While syntheses involving the specific this compound isomer are not prominent, its constitutional isomer, the 1,6-dioxaspiro[4.5]decane system, is a recurring motif.
Examples of natural products featuring this core include:
Pheromones: The aggregation pheromone of the common wasp (Paravespula vulgaris) and a pheromone of the pine beetle are based on a 7-methyl-1,6-dioxaspiro[4.5]decane structure. nih.gov
Polyether Antibiotics: Molecules like Monensin A contain spiroketal units that are crucial for their ionophoric activity. researchgate.net
Marine and Microbial Toxins: A wide range of bioactive compounds such as Berkelic acid, Spirastrellolide, and Reveromycin A feature complex spiroketal systems. researchgate.netresearchgate.netarkat-usa.org
The synthesis of these molecules often serves as a benchmark for testing the limits of new synthetic methodologies, particularly those focused on stereocontrolled spiroketal formation. arkat-usa.orgbenthamscience.com
Development of Novel Reagents and Catalysts from Spiroketal Scaffolds
The rigid, well-defined three-dimensional structure of spiroketals makes them excellent scaffolds for the design of novel chiral ligands and organocatalysts. The inherent chirality and conformational pre-organization of the spiroketal backbone can be used to create a highly effective chiral environment for asymmetric catalysis.
A prominent example is the development of a C₂-symmetric chiral scaffold known as SPIROL . nih.govresearchgate.net This scaffold is derived from a spiroketal and has been used to synthesize a variety of chiral phosphine (B1218219) ligands. These SPIROL-based ligands have demonstrated exceptional performance in a range of transition-metal-catalyzed stereoselective transformations. nih.gov The steric bulk and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus atoms, allowing for optimization for specific reactions.
The effectiveness of these ligands is highlighted in the following table, which summarizes their application in several key asymmetric reactions. nih.govresearchgate.net
Table 2: Applications of SPIROL-Based Ligands in Asymmetric Catalysis
| Reaction Type | Metal Catalyst | Best Ligand | Enantiomeric Excess (ee) |
|---|---|---|---|
| Hydroarylation | Iridium (Ir) | SPIROL-phosphine | Up to 95% |
| Allylic Alkylation | Palladium (Pd) | SPIROL-phosphine | Up to 97% |
| Intermolecular Heck Coupling | Palladium (Pd) | SPIROL-phosphine | Up to 94% |
| Dehydroalanine Hydrogenation | Rhodium (Rh) | SPIROL-phosphine | Up to 93% |
This successful application demonstrates how the fundamental spiroketal structure, the parent class for this compound, can be leveraged not just as a building block for a target molecule, but as the core of a tool to facilitate the synthesis of other chiral molecules. nih.gov Furthermore, bifunctional aminothiourea catalysts have been developed for the asymmetric synthesis of spiroketals themselves, showcasing another avenue where spiro-like structures influence catalysis. nih.gov
Biosynthesis and Natural Occurrence of Spiroketals
Identification of Natural Products Incorporating Dioxaspiro[4.5]decane Motifs
The 1,6-dioxaspiro[4.5]decane ring system, a close structural relative of the 2,8-dioxaspiro[4.5]decane core, is a recurring motif in a multitude of biologically potent natural products. researchgate.net These compounds are biosynthesized by a variety of organisms and often play crucial roles in chemical communication and defense.
For instance, certain insect species utilize spiroketals as pheromones. One such example is (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane, known as conophthorin, which acts as a repellent or spacing pheromone in several bark beetle species. researchgate.net The volatile secretions of numerous insects, including beetles, wasps, and flies, contain complex mixtures of spiroacetals, with the 1,6-dioxaspiro[4.5]decane system being one of the identified frameworks. researchgate.netresearcher.life In some cases, these compounds function as sex or aggregation pheromones. researchgate.net For example, a stereoisomer of 2,3,7-trimethyl-1,6-dioxaspiro[4.5]decane has been identified in the aposematic shield bug, Cantao parentum. researchgate.netthieme-connect.com
Marine organisms are another rich source of spiroketal-containing natural products. While the specific 2,8-dioxaspiro[4.5]decane-6-one has not been reported, complex polyketides incorporating other dioxaspiro[4.5]decane skeletons have been isolated. These marine natural products often exhibit potent cytotoxic, antibiotic, or other pharmacological activities.
Below is a table of selected natural products that feature a dioxaspiro[4.5]decane core, illustrating the diversity of organisms that produce these structures and their biological roles.
| Natural Product | Core Structure | Source Organism(s) | Biological Role/Activity |
| Conophthorin | 1,6-Dioxaspiro[4.5]decane | Bark Beetles | Repellent Pheromone researchgate.net |
| 2,3,7-trimethyl-1,6-dioxaspiro[4.5]decane isomer | 1,6-Dioxaspiro[4.5]decane | Cantao parentum (Shield Bug) | Component of secretion researchgate.netthieme-connect.com |
| Gymnasterkoreayne G | 1,6-Dioxaspiro[4.5]decane | Matricaria aurea | NFAT Transcription Factor Inhibitor nih.gov |
Proposed Biosynthetic Pathways Leading to Complex Spiroketal Structures
The biosynthesis of spiroketals is believed to proceed through the cyclization of a linear polyketide precursor. Polyketides are a large class of secondary metabolites synthesized by a family of enzymes known as polyketide synthases (PKSs). These enzymes iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and propionyl-CoA, to build a long carbon chain with a specific pattern of oxygenation.
The formation of the spiroketal ring system occurs via the intramolecular cyclization of a dihydroxyketone intermediate, which is itself derived from the polyketide chain. This process is generally acid-catalyzed, though it can also be enzyme-mediated to ensure stereospecificity. The regiochemistry of the cyclization, which determines the specific spiroketal isomer formed (e.g., 1,6- vs. 2,8-dioxaspiro), is dictated by the positions of the hydroxyl and keto groups on the polyketide backbone.
In insects, the biosynthesis of spiroacetals is thought to originate from fatty acid metabolism. nih.gov The fatty acid precursors undergo a series of modifications, including desaturation and oxidation, to generate the necessary hydroxyketone intermediate for spiroketalization.
For marine-derived spiroketals, the biosynthetic pathways are often more complex, involving modular PKSs that can generate highly elaborate polyketide chains. These pathways can also include post-PKS modifications, such as glycosylation or halogenation, which contribute to the structural diversity and biological activity of the final natural products.
Enzymatic Mechanisms Involved in Spiroketal Formation
The stereospecific formation of spiroketals in biological systems is often catalyzed by specific enzymes, ensuring the production of a single, biologically active stereoisomer. These enzymes, broadly termed spiroketal cyclases, play a crucial role in the final steps of the biosynthetic pathway.
Research on the biosynthesis of various polyketide antibiotics has led to the identification and characterization of several spiroketal cyclases. For example, in the biosynthesis of the avermectins, a family of potent antiparasitic agents containing a 6,6-spiroketal moiety, the enzyme AveC has been shown to catalyze the stereospecific spiroketalization of a dihydroxy-ketone intermediate.
Similarly, studies on the biosynthesis of other spiroketal-containing natural products have revealed the involvement of dedicated cyclase enzymes. These enzymes provide a pocket or active site that orients the linear precursor in a conformation that favors the formation of the thermodynamically and kinetically preferred spiroketal structure. The catalytic mechanism often involves general acid-base catalysis, where amino acid residues in the enzyme's active site facilitate the protonation and deprotonation steps required for ketal formation.
While a specific enzyme for the formation of 2,8-Dioxaspiro[4.5]decan-6-one has not been identified due to the compound's apparent absence in nature, the enzymatic principles governing the formation of related dioxaspiro[4.5]decane motifs provide a clear framework for understanding how such structures can be biosynthesized with high fidelity.
Future Research Directions and Emerging Methodologies for 2,8 Dioxaspiro 4.5 Decan 6 One
Green Chemistry Approaches to Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like spiroketals to reduce environmental impact and improve safety. mdpi.comsemanticscholar.org This involves the use of renewable resources, less hazardous reagents, and energy-efficient processes. semanticscholar.orgrsc.org
One promising green approach is the use of electrosynthesis, which avoids the need for hazardous oxidizing agents. A novel electrosynthetic method called eSpiro has been developed for the sustainable synthesis of spiroketals. rsc.org This technique utilizes the anodic oxidation of malonic acids, offering a metal- and mercury-free alternative to traditional acid-catalyzed or transition-metal-mediated cyclizations. rsc.org The reaction proceeds through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization, achieving high yields with a broad tolerance for different functional groups. rsc.org
Another sustainable strategy involves the use of natural catalysts and renewable energy sources. For instance, a method utilizing lemon juice as a natural, biodegradable catalyst in conjunction with concentrated solar radiation has been demonstrated for the synthesis of other heterocyclic compounds, highlighting the potential for similar applications in spiroketal synthesis. nih.gov This approach aligns with green chemistry principles by using a renewable energy source and a non-toxic, readily available catalyst. rsc.orgnih.gov
Mechanochemical grinding is another solvent-free green chemistry technique that has been optimized for the synthesis of N-substituted amines and could be adapted for spiroketal synthesis. This method offers short reaction times at room temperature and high yields without the need for column chromatography. mdpi.com
| Green Chemistry Approach | Key Features | Potential Advantages for Spiroketal Synthesis |
| Electrosynthesis (eSpiro) | Anodic oxidation of malonic acids. rsc.org | Metal- and mercury-free, avoids hazardous reagents, high yields. rsc.org |
| Natural Catalysts & Solar Energy | Utilizes biodegradable catalysts like lemon juice and concentrated solar radiation. nih.gov | Renewable, non-toxic, energy-efficient. nih.gov |
| Mechanochemistry | Solvent-free grinding. mdpi.com | Reduced waste, short reaction times, high yields, no chromatography. mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. mdpi.com | Shorter reaction times, higher yields, reduced solvent volume. mdpi.com |
Application of Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. nih.govflinders.edu.au This technology is particularly well-suited for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). tue.nlnih.gov
In a continuous-flow system, reactants are pumped through a series of reactors where the chemical transformations occur. mit.edu This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. flinders.edu.au The small reactor volumes inherent in flow chemistry minimize the accumulation of hazardous intermediates, thereby enhancing safety, especially for highly exothermic or explosive reactions. mdpi.compharmtech.com
A telescoped flow process has been developed for the synthesis of a chiral spiroketone intermediate, combining a ring-closing metathesis and a hydrogenation step using a single catalyst. rsc.org This approach significantly reduces costs, process mass intensity (PMI), and eliminates the need for intermediate separation. rsc.org The integration of process analytical technology (PAT) allows for real-time reaction monitoring and control. almacgroup.com
Furthermore, the scalability of flow processes is a major advantage for industrial applications. tue.nl The production of APIs, which often involves long and linear synthetic sequences, can be streamlined and accelerated using continuous manufacturing. almacgroup.com
| Flow Chemistry Advantage | Description | Relevance to 2,8-Dioxaspiro[4.5]decan-6-one Synthesis |
| Enhanced Safety | Small reactor volumes minimize the accumulation of hazardous materials. mdpi.compharmtech.com | Safer handling of reactive intermediates and reagents. |
| Precise Control | Accurate control over temperature, pressure, and residence time. flinders.edu.au | Improved selectivity and yield of the desired spiroketal isomer. |
| Scalability | Straightforward to scale up production by running the system for longer periods. tue.nl | Facilitates the transition from laboratory-scale synthesis to industrial production. |
| Process Intensification | Telescoping multiple reaction steps into a single continuous process. nih.govrsc.org | Reduced manufacturing time, cost, and waste. |
| Automation | Integration of PAT for real-time monitoring and automated control. almacgroup.com | Consistent product quality and process robustness. |
Development of Highly Selective Catalytic Systems
The stereoselective synthesis of spiroketals is a significant challenge, as the formation of the spirocyclic core can lead to multiple stereoisomers. mskcc.org The development of highly selective catalytic systems is crucial for controlling the stereochemical outcome of spiroketalization reactions. mskcc.orgnih.gov
Traditionally, spiroketal synthesis has relied on thermodynamically controlled acid-catalyzed cyclizations of dihydroxy ketones. mskcc.orgwikipedia.org However, these methods often yield the most stable isomer, which may not be the desired one. nih.govnih.gov Kinetically controlled reactions, on the other hand, can provide access to less stable isomers. mskcc.orgnih.gov
Transition-metal catalysis has emerged as a powerful tool for spiroketal synthesis, offering alternative reaction pathways and improved selectivity. researchgate.netthieme-connect.com Catalysts based on gold, iridium, and indium have been successfully employed in the enantioselective synthesis of spiroketals. researchgate.netnih.gov For example, a sequential gold and iridium catalytic system has been used for the enantioselective cascade reaction between 2-(1-hydroxyallyl)phenols and alkynols to produce spiroketals with excellent enantioselectivities. nih.gov
In nature, enzymes such as flavin-dependent monooxygenases play a critical role in the biosynthesis of complex spiroketals, demonstrating remarkable control over the reaction. nih.gov These enzymes can serve as inspiration for the design of new, highly selective biomimetic catalysts.
| Catalytic System | Approach | Key Advantages |
| Transition-Metal Catalysis | Utilizes catalysts based on metals like gold, iridium, and indium. researchgate.netnih.gov | High stereoselectivity, access to diverse spiroketal structures. mskcc.org |
| Organocatalysis | Employs small organic molecules as catalysts. researchgate.net | Metal-free, environmentally friendly. researchgate.net |
| Biocatalysis/Enzyme-Inspired Catalysis | Uses enzymes or mimics their active sites. nih.gov | Exceptional selectivity and mild reaction conditions. nih.gov |
| Dual Catalysis | Combines two different catalysts to perform sequential reactions in one pot. nih.gov | Increased efficiency and complexity of accessible molecules. nih.gov |
Integration with Machine Learning and Artificial Intelligence in Synthetic Design
| AI/ML Application | Description | Impact on Synthesis of this compound |
| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. arxiv.orggrace.com | Rapid identification of multiple potential synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. mit.edu | Helps in selecting the most efficient and reliable reactions. |
| De Novo Molecular Design | Generative models create novel molecular structures with desired properties. chemrxiv.org | Design of new this compound derivatives with specific biological activities. |
| Automated Synthesis | AI-driven platforms that control robotic systems for chemical synthesis. chemrxiv.org | Accelerated synthesis and testing of new compounds. |
Exploration of Novel Reactivity Profiles and Transformations
Future research will also focus on exploring new chemical reactions and transformations involving the spiroketal core of this compound. This includes developing methods for the selective functionalization of the spiroketal scaffold to create a diverse range of derivatives.
The use of nitroalkanes as building blocks in spiroketal synthesis offers a versatile approach. mdpi.com The nitro group can be converted into a carbonyl group via the Nef reaction, which can then trigger the spiroketalization process. mdpi.com This strategy allows for the construction of complex spiroketal systems through a series of carbon-carbon bond-forming reactions. mdpi.com
The development of novel cyclization strategies is also an active area of research. For example, reductive cyclization reactions have been used to access less stable, non-anomeric spiroketals. nih.gov These kinetically controlled processes provide a complementary approach to the traditional thermodynamically controlled methods. nih.gov
Understanding the factors that influence the stereochemical outcome of spirocyclization is key to developing new selective methods. nih.gov By studying the interplay of steric and electronic effects, researchers can design precursors that will preferentially form a specific stereoisomer upon cyclization. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
